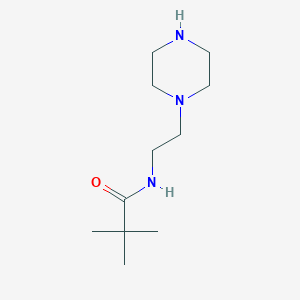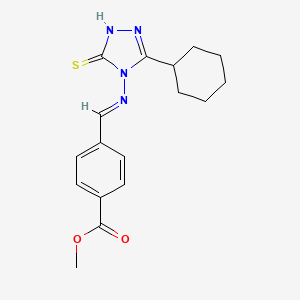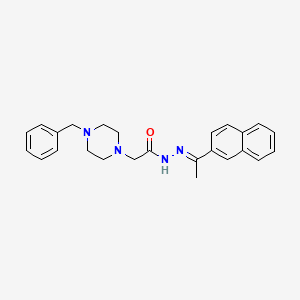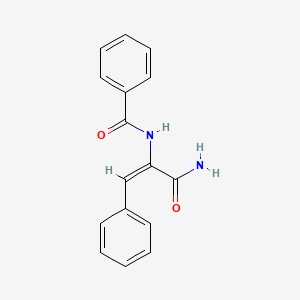
2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de N-(2-(1-piperazinil)etil)-2,2-dimetilpropanamida implica varios pasos. Un método común incluye la ciclación de derivados de 1,2-diamina con sales de sulfonio . Las condiciones de reacción suelen implicar el uso de triflato de difenilvinilsulfonio en presencia de una base como DBU (1,8-Diazabiciclo[5.4.0]undec-7-eno) . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
N-(2-(1-piperazinil)etil)-2,2-dimetilpropanamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse usando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica son posibles, especialmente en el anillo de piperazina, usando reactivos como los haluros de alquilo. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
N-(2-(1-piperazinil)etil)-2,2-dimetilpropanamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(2-(1-piperazinil)etil)-2,2-dimetilpropanamida implica su interacción con objetivos moleculares y vías específicas. Se sabe que el anillo de piperazina en el compuesto interactúa con varios receptores biológicos, lo que potencialmente lleva a efectos terapéuticos. Las vías y los objetivos moleculares exactos aún están bajo investigación, pero la estructura del compuesto sugiere que puede modular los sistemas de neurotransmisores o las actividades enzimáticas .
Comparación Con Compuestos Similares
N-(2-(1-piperazinil)etil)-2,2-dimetilpropanamida se puede comparar con otros derivados de piperazina como:
N-[2-(1-piperazinil)etil]etilendiamina: Este compuesto tiene un anillo de piperazina similar pero difiere en sus cadenas laterales y estructura general.
Piperazinas quirales 2-sustituidas: Estos compuestos tienen variaciones en los sustituyentes en el anillo de piperazina, lo que lleva a diferentes propiedades químicas y biológicas. La singularidad de N-(2-(1-piperazinil)etil)-2,2-dimetilpropanamida radica en su estructura específica, que confiere una reactividad química y posibles actividades biológicas distintas.
Propiedades
Fórmula molecular |
C11H23N3O |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(2-piperazin-1-ylethyl)propanamide |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)10(15)13-6-9-14-7-4-12-5-8-14/h12H,4-9H2,1-3H3,(H,13,15) |
Clave InChI |
DRURWHLSUJFBCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NCCN1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11975746.png)

![2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11975753.png)
![1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]-](/img/structure/B11975761.png)




![diisobutyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975791.png)
![Ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11975800.png)
![4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11975813.png)
![9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11975824.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975825.png)

